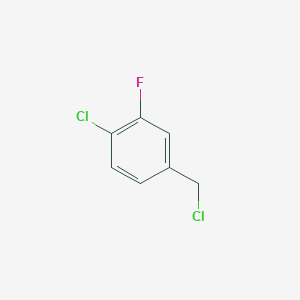

3-Fluoro-4-chlorobenzyl chloride

Description

Contextualization within Halogenated Benzyl (B1604629) Chlorides Research

Halogenated benzyl chlorides are a class of organic compounds that have long served as pivotal reagents in organic synthesis. The reactivity of the benzylic chloride group makes them excellent electrophiles for introducing a substituted benzyl group into a target molecule. Research into simpler analogues such as 4-chlorobenzyl chloride and 4-fluorobenzyl chloride provides a foundational context for understanding the properties of more complex derivatives. mdpi.comnih.gov

The preparation of isomerically pure halobenzyl chlorides has been a topic of study for over a century, with the first report of pure 4-chlorobenzyl chloride dating back to 1878, prepared by the chlorination of 4-chlorotoluene (B122035). mdpi.com The methods for synthesizing these compounds, often involving the side-chain chlorination of the corresponding substituted toluenes or the chlorination of benzyl alcohols, are well-established. prepchem.com For instance, 4-chlorobenzyl chloride can be synthesized by passing gaseous chlorine through boiling 4-chlorotoluene, or by reacting it with sulfuryl chloride in the presence of a radical initiator. prepchem.com

The introduction of multiple, different halogen atoms, as seen in 3-fluoro-4-chlorobenzyl chloride, significantly modulates the electronic properties of the aromatic ring and the reactivity of the benzylic chloride. The fluorine atom, with its high electronegativity, and the chlorine atom both influence the molecule's reaction kinetics and the stability of intermediates. A notable aspect of the research field of halobenzyl halides is the relative scarcity of detailed structural data. For example, the X-ray crystal structure of 4-chlorobenzyl chloride was only determined recently, a fact attributed to its low melting point and high volatility. mdpi.com This highlights a significant area of study for compounds like this compound, whose detailed solid-state structure has yet to be reported.

Significance as a Synthetic Intermediate in Advanced Organic Chemistry

The primary significance of this compound lies in its function as a versatile synthetic intermediate. Its unique substitution pattern makes it a crucial building block for creating complex molecules with specific, targeted properties, particularly in the realms of medicinal chemistry and agrochemistry. guidechem.com The compound's utility stems from the reactivity of the chloromethyl group, which readily participates in a variety of chemical transformations.

The key reactions involving this compound include:

Nucleophilic Substitution Reactions: The benzylic chloride is an excellent leaving group, making the compound susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of the 3-fluoro-4-chlorobenzyl moiety into various molecular scaffolds. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of corresponding substituted amines, ethers, and thioethers.

Oxidation Reactions: The compound can be oxidized to produce other valuable synthetic intermediates, such as 3-fluoro-4-chlorobenzaldehyde or 3-fluoro-4-chlorobenzoic acid. These aldehydes and carboxylic acids are themselves important precursors for a wide array of chemical products.

Reduction Reactions: The benzyl chloride group can be reduced to a methyl group, yielding 3-fluoro-4-chlorotoluene.

This reactivity profile has been leveraged in the synthesis of potential therapeutic agents. A notable application is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer treatment, where the 3-fluoro-4-chlorobenzyl group is incorporated into larger molecules to optimize their binding affinity and biological activity.

Table 1: Key Chemical Reactions of this compound

| Reaction Type | Reactant(s) | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Substituted Amines, Ethers, Thioethers | Core reaction for incorporating the 3-fluoro-4-chlorobenzyl group into target molecules. |

| Oxidation | Oxidizing Agents | 3-Fluoro-4-chlorobenzaldehyde, 3-Fluoro-4-chlorobenzoic acid | Creates valuable aldehyde and carboxylic acid intermediates for further synthesis. |

Overview of Current Research Landscape and Gaps

The current research landscape for this compound is primarily focused on its application as a synthetic precursor. Its use is documented in the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents. The presence of both chlorine and fluorine is significant, as halogenated compounds form a substantial portion of FDA-approved drugs, highlighting the importance of developing new halogenated synthons. nih.gov

Despite its utility, there are discernible gaps in the academic literature concerning this compound. The most prominent gap is the lack of comprehensive physicochemical and structural characterization. While simpler analogues like 4-chlorobenzyl chloride have had their X-ray crystal structures determined, no such data appears to be publicly available for this compound. mdpi.com Such structural information is fundamental for a deeper understanding of its reactivity and for computational modeling studies in drug design.

Furthermore, while its role in synthesizing certain classes of bioactive molecules is noted, the full scope of its potential applications in other areas of advanced organic chemistry, such as polymer chemistry or materials science, remains largely unexplored. Research is ongoing to uncover the full potential of this versatile reagent, but a systematic exploration of its reaction chemistry and the development of novel applications are key areas for future investigation. guidechem.com

Table 2: Research Summary for this compound

| Area | Current Focus | Identified Gaps |

|---|---|---|

| Synthesis | Used as a building block for pharmaceuticals (e.g., EGFR inhibitors) and agrochemicals. guidechem.com | Exploration of applications in other fields like materials science or polymer chemistry is limited. |

| Reactivity | Known to undergo nucleophilic substitution, oxidation, and reduction. | A systematic and comprehensive study of its reactivity profile with a wider range of reagents could uncover novel transformations. |

| Structural Analysis | Basic properties are known (Formula, CAS No.). guidechem.com | Lack of detailed structural data, specifically an X-ray crystal structure, which would provide insight into its solid-state conformation and intermolecular interactions. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(chloromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWFNKLXPUKLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373938 | |

| Record name | 3-Fluoro-4-chlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160658-68-4 | |

| Record name | 3-Fluoro-4-chlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160658-68-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Fluoro 4 Chlorobenzyl Chloride

Established Synthetic Routes to 3-Fluoro-4-chlorobenzyl chloride

Established synthetic strategies for preparing this compound and structurally related compounds rely on classical organic reactions, including multi-step sequences starting from simple precursors, direct halogenation, and the chemical transformation of carboxylic acid derivatives.

Multi-step synthesis provides a reliable, albeit sometimes lengthy, pathway to halogenated benzyl (B1604629) chlorides. An analogous and well-documented procedure is the Diep et al. method for preparing the related compound, 3-chloro-4-fluorobenzoyl chloride, starting from ortho-chlorofluorobenzene. google.com This synthesis illustrates a typical multi-step approach that can be adapted for similar compounds.

The process commences with a Friedel-Crafts acetylation of ortho-chlorofluorobenzene with acetyl chloride, using aluminum chloride as a catalyst, to produce 3-chloro-4-fluoroacetophenone in approximately 80% yield. google.com The acetophenone (B1666503) intermediate is then subjected to a haloform reaction (specifically, using sodium hypobromite) to convert the acetyl group into a carboxylic acid, yielding 3-chloro-4-fluorobenzoic acid. google.com In the final step, this benzoic acid derivative is treated with a chlorinating agent, such as thionyl chloride, to furnish the target 3-chloro-4-fluorobenzoyl chloride. google.com This sequence highlights a versatile strategy where the key carbon framework is constructed first, followed by functional group interconversions.

Table 1: Analogous Multi-step Synthesis for 3-Chloro-4-fluorobenzoyl chloride (Diep et al. Method) google.com

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | ortho-Chlorofluorobenzene | Acetyl chloride, Aluminum chloride | 3-Chloro-4-fluoroacetophenone | ~80% |

| 2 | 3-Chloro-4-fluoroacetophenone | Sodium hypobromite, Hydrochloric acid | 3-Chloro-4-fluorobenzoic acid | 74% |

Direct halogenation of the methyl group on a suitable toluene (B28343) precursor is often the most direct method for synthesizing benzyl chlorides. These reactions typically proceed via free-radical mechanisms.

The most straightforward route to this compound is the benzylic chlorination of 3-fluoro-4-chlorotoluene. This transformation can be achieved using several methods:

Direct Chlorination with Chlorine Gas: This method involves bubbling chlorine gas through boiling 3-fluoro-4-chlorotoluene while irradiating the mixture with UV light. The UV light initiates the formation of chlorine radicals, which then selectively attack the benzylic C-H bonds of the methyl group. nih.govthieme-connect.com

Chlorination with Sulfuryl Chloride: A common alternative involves heating the toluene precursor with sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. thieme-connect.com This method can offer better control and is often easier to perform on a laboratory scale.

These free-radical reactions can sometimes lead to mixtures of mono-, di-, and tri-chlorinated products, necessitating careful control of reaction conditions and subsequent purification by distillation. nih.gov

Table 2: Typical Conditions for Benzylic Chlorination

| Method | Chlorinating Agent | Initiator/Conditions | Substrate Example |

|---|---|---|---|

| Photochlorination | Chlorine (Cl₂) | UV Light, Heat (reflux) | p-Chlorotoluene nih.govthieme-connect.com |

To overcome the selectivity challenges of traditional free-radical halogenation, modern methods have been developed. One such strategy enables the highly site-selective chlorination of benzylic C(sp³)–H bonds. This reaction utilizes a combination of an azidoiodinane, which generates a highly selective hydrogen-atom abstractor, and a copper(II) chloride complex that acts as the chlorine atom transfer agent. This approach demonstrates exceptional functional group tolerance and provides the desired benzylic chlorides in high yields, making it suitable for the late-stage functionalization of complex molecules. nih.gov

An alternative pathway to this compound involves the synthesis and subsequent transformation of a corresponding benzoic acid or benzoyl chloride. This route typically involves two key stages: the reduction of the carboxylic acid functional group to a benzyl alcohol, followed by the chlorination of the alcohol.

For instance, 3-fluoro-4-hydroxybenzoic acid can be converted into 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl alcohol. nih.gov This is achieved by first protecting the phenolic hydroxyl group as a silyl (B83357) ether, followed by the reduction of the carboxylic acid to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov The resulting 3-fluoro-4-substituted-benzyl alcohol (in this case, 3-fluoro-4-chlorobenzyl alcohol, CAS 202925-10-8) can then be converted to the final product. chemdad.comchemicalbook.com

The crucial final step is the chlorination of the benzyl alcohol. This is commonly and efficiently achieved by treating the alcohol with thionyl chloride (SOCl₂). google.comlibretexts.org The reaction converts the hydroxyl group, which is a poor leaving group, into a chlorosulfite intermediate, which then readily undergoes nucleophilic attack by a chloride ion in an Sₙ2 reaction to yield the alkyl chloride with inversion of configuration. libretexts.org The byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification. libretexts.org

Table 3: Two-Step Synthesis via Benzyl Alcohol Intermediate

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Carboxylic Acid Reduction | Lithium aluminum hydride (LiAlH₄) | Benzyl Alcohol |

Synthesis via Halogenation Reactions

Novel and Emerging Synthetic Techniques

The field of organic synthesis is continually evolving, with new methods offering milder conditions, higher selectivity, and broader substrate scopes. For the synthesis of benzyl chlorides, photoredox catalysis represents a significant advance.

Visible-light photoredox catalysis allows for the activation of C-H bonds under exceptionally mild conditions. nih.gov These reactions can generate benzylic radicals or carbocations from simple toluene derivatives, which can then be trapped by a suitable chlorine source. For example, the combination of an appropriate photocatalyst like Acr⁺-Mes and N-chlorosuccinimide (NCS) as the chlorine source enables the benzylic C-H chlorination of even electron-deficient substrates under visible light. organic-chemistry.org This approach avoids the harsh conditions of traditional radical reactions and offers a more sustainable and selective alternative for preparing compounds like this compound. acs.orgchemrxiv.orgresearchgate.net

Continuous Flow Chemistry Applications in Halogenation

Continuous flow chemistry has emerged as a powerful technology for the synthesis of halogenated compounds, offering significant advantages over traditional batch processing. These benefits include enhanced safety, better temperature control, improved selectivity, and the potential for seamless scale-up.

In the context of benzylic halogenations, continuous flow reactors, particularly photochemical reactors, have been successfully employed. For instance, a selective photochemical monochlorination of 2-fluorotoluene (B1218778) was developed using a continuous flow process. vapourtec.com This method allowed for precise control of key reaction parameters to minimize the formation of dichlorinated by-products, a common challenge in batch reactions. vapourtec.com The principles of this process are directly applicable to the synthesis of this compound from 3-fluoro-4-chlorotoluene.

Similarly, the use of indium chloride as a water-tolerant Lewis acid catalyst for benzyl bromination has been demonstrated in a continuous flow system. nih.govrsc.org This approach not only yielded good results (59-77% yields) but also showed improved selectivity under flow conditions compared to batch operations. nih.govrsc.org The development of such catalytic systems within flow reactors represents a greener and more efficient pathway for benzylic halogenations. rsc.org

Table 1: Comparison of Batch vs. Continuous Flow Halogenation

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Often inefficient | Enhanced mixing and diffusion |

| Safety | Higher risk with hazardous reagents | Smaller reaction volumes, better containment |

| Selectivity | Difficult to control, side reactions common | Improved control over parameters, higher selectivity vapourtec.comnih.govrsc.org |

| Scalability | Complex, often requires re-optimization | Simpler, by running the system for longer times |

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of chemical intermediates to reduce environmental impact and improve process safety. For the synthesis of compounds like this compound, this involves using less hazardous reagents, developing catalytic methods to reduce waste, and optimizing reaction conditions.

One green approach involves the use of alternative chlorinating agents and catalysts that are more environmentally benign. For example, using catalysts like indium chloride, which is water-tolerant, can reduce the need for anhydrous organic solvents. nih.govrsc.org Another strategy is the chemoselective halo-functionalization of alcohols using halosilanes in the absence of a solvent, which simplifies the process and reduces waste. chemicalbook.com Light-initiated reactions, as seen in photochemical flow syntheses, can also be considered a green approach as they can reduce the need for chemical initiators that may be toxic or explosive. vapourtec.comrsc.org

Catalytic Methods for Enhanced Selectivity and Yield

Catalysis is central to the efficient synthesis of this compound, primarily through free-radical chlorination of the methyl group on 3-fluoro-4-chlorotoluene. The choice of catalyst or initiator is critical for achieving high selectivity for the desired monochlorinated product and minimizing over-chlorination or aromatic ring chlorination.

The side-chain chlorination of toluene derivatives is a free-radical substitution reaction. chemguide.co.ukaakash.ac.in This reaction is initiated by species that can generate radicals under mild conditions, such as heat or UV light. wikipedia.org Common radical initiators include azo compounds and organic peroxides. wikipedia.org

For analogous syntheses, such as the preparation of 4-chlorobenzyl chloride from 4-chlorotoluene (B122035), initiators like benzoyl peroxide or azo-bis-isobutyronitrile (AIBN) are used with a chlorinating agent like sulfuryl chloride. prepchem.com Similarly, the synthesis of 3-chloro-4-fluorobenzoyl chloride from 4-fluorobenzaldehyde (B137897) involves a free-radical chlorination step using an initiator like AIBN. google.com These initiators decompose to form radicals that initiate the chain reaction, leading to the selective chlorination of the benzylic position. wikipedia.orgprepchem.com The use of UV light is also a common method to initiate the homolytic fission of chlorine molecules into chlorine radicals. chemguide.co.ukwikipedia.org

Table 2: Common Radical Initiators in Benzylic Chlorination

| Initiator | Chemical Name | Activation Method | Typical Application |

| AIBN | Azobisisobutyronitrile | Heat | Chlorination of 4-fluorobenzaldehyde google.com |

| Benzoyl Peroxide | Dibenzoyl Peroxide | Heat | Chlorination of 4-chlorotoluene prepchem.com |

| UV Light | Ultraviolet Radiation | Light (Photochemical) | Chlorination of toluene chemguide.co.uk, Chlorination of 4-fluorotoluene (B1294773) google.com |

While radical initiators are used for side-chain chlorination, Lewis acid catalysts are typically employed for electrophilic aromatic substitution (chlorination of the benzene (B151609) ring). However, in some multi-step syntheses of related compounds, these catalysts play a crucial role. For example, in a patented process for preparing 3-chloro-4-fluorobenzoyl chloride, after the initial radical chlorination of 4-fluorobenzaldehyde to 4-fluorobenzoyl chloride, a second chlorination step is performed on the aromatic ring. google.com This step utilizes a chlorination catalyst to direct the chlorine atom to the desired position. google.com

A variety of catalysts can be used for this purpose, including iodine, iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), and others. google.com In a similar vein, the hydrolysis of 4-fluorotrichlorotoluene to 4-fluorobenzoyl chloride is effectively catalyzed by a composite catalyst of ferric trichloride (B1173362) and zinc chloride (FeCl₃/ZnCl₂). google.com

Table 3: Catalysts Used in the Synthesis of Related Benzoyl Chlorides

| Catalyst | Type | Reaction Step | Reference |

| Iron(III) chloride (FeCl₃) | Lewis Acid | Aromatic chlorination of 4-fluorobenzoyl chloride | google.com |

| Iodine | Halogen | Aromatic chlorination of 4-fluorobenzoyl chloride | google.com |

| Aluminum chloride (AlCl₃) | Lewis Acid | Aromatic chlorination of 4-fluorobenzoyl chloride | google.com |

| FeCl₃ / ZnCl₂ | Composite Lewis Acid | Hydrolysis of 4-fluorotrichlorotoluene | google.com |

Reaction Mechanism Elucidation

Understanding the reaction mechanism is key to optimizing the synthesis of this compound. The selective chlorination of the methyl group of 3-fluoro-4-chlorotoluene proceeds via a free-radical chain mechanism, which is characteristic of alkane and alkyl-substituted aromatic halogenations under UV light or in the presence of radical initiators. chemguide.co.ukwikipedia.org

Free Radical Chlorination Mechanisms

The free-radical chlorination of a toluene derivative like 3-fluoro-4-chlorotoluene involves a three-step chain reaction: initiation, propagation, and termination. aakash.ac.inwikipedia.org

Initiation: The reaction begins with the formation of chlorine radicals (Cl•). This is achieved by the homolytic cleavage of a chlorine molecule (Cl₂), a process that requires energy in the form of UV light or heat. Alternatively, a radical initiator like AIBN can be used, which decomposes upon heating to produce radicals that then generate chlorine radicals. aakash.ac.inwikipedia.org

Cl₂ + UV light → 2 Cl•

Propagation: This is a two-step cycle where the product is formed, and the radical is regenerated to continue the chain.

Step 2a: A chlorine radical abstracts a hydrogen atom from the methyl group of the 3-fluoro-4-chlorotoluene molecule. This is the rate-determining step and results in the formation of a stable benzylic radical and a molecule of hydrogen chloride (HCl). aakash.ac.in The benzylic C-H bonds are weaker than other C-H bonds, leading to selectivity for this position. wikipedia.org

C₇H₆FCl + Cl• → •C₇H₅FCl (benzyl radical) + HCl

Step 2b: The newly formed benzylic radical reacts with another molecule of chlorine (Cl₂) to produce the desired product, this compound, and a new chlorine radical, which can then participate in another propagation cycle. aakash.ac.in

•C₇H₅FCl + Cl₂ → C₇H₅Cl₂F + Cl•

Termination: The chain reaction eventually stops when the reactive free radicals are removed from the system by combining with each other. This can happen in several ways, such as two chlorine radicals combining, or a chlorine radical combining with a benzyl radical. chemguide.co.uk

Cl• + Cl• → Cl₂

•C₇H₅FCl + Cl• → C₇H₅Cl₂F

2 •C₇H₅FCl → Dimer

This mechanism explains the formation of the primary product. However, the reaction can continue, leading to the formation of di- and tri-chlorinated products if not carefully controlled. chemguide.co.uk

Nucleophilic Substitution Reactions Involving the Benzyl Chloride Moiety

The benzyl chloride group in this compound is highly reactive towards nucleophiles, making it a versatile intermediate in organic synthesis. The chlorine atom attached to the benzylic carbon is a good leaving group, readily displaced in nucleophilic substitution (SN) reactions. This reactivity is central to its application as a building block for more complex molecules.

The general mechanism involves the attack of a nucleophile on the electrophilic benzylic carbon, leading to the cleavage of the carbon-chlorine bond. The presence of the electron-withdrawing fluorine and chlorine atoms on the aromatic ring enhances the electrophilic character of the benzylic carbon, making it more susceptible to nucleophilic attack. Common nucleophiles that react with this compound include:

Amines: to form substituted benzylamines.

Alcohols/Alkoxides: to produce benzyl ethers.

Thiols/Thiolates: to yield benzyl thioethers.

These reactions are fundamental for incorporating the 3-fluoro-4-chlorobenzyl group into larger molecular structures, particularly in the synthesis of pharmaceuticals and agrochemicals.

Electrophilic Aromatic Substitution Pathways

While the benzyl chloride moiety undergoes nucleophilic substitution, the synthesis of the parent compound, this compound, often starts from 3-fluoro-4-chlorotoluene. The key step is a chloromethylation reaction, which is a type of electrophilic aromatic substitution. In this process, a -CH₂Cl group is introduced onto the aromatic ring.

However, direct chloromethylation is hazardous. A more common and safer industrial approach involves the free-radical chlorination of the methyl group of 3-fluoro-4-chlorotoluene. This reaction is typically initiated by UV light. youtube.com

Alternatively, considering the directing effects of the existing substituents on the aromatic ring is crucial for understanding potential side reactions or alternative synthetic routes. The fluorine and chlorine atoms are both ortho-, para-directing groups. doubtnut.com However, they are also deactivating. In an electrophilic substitution reaction on a molecule like 1-chloro-2-fluorobenzene, the incoming electrophile would be directed to positions ortho and para to both halogens. The chlorine atom's directing ability is attributed to its positive resonance effect (+R). doubtnut.com In the case of 3-fluoro-4-chlorotoluene, the primary synthetic route focuses on the functionalization of the methyl group rather than further substitution on the ring.

Optimization of Reaction Conditions and Yield

The efficient synthesis of this compound from its precursors, such as 3-fluoro-4-chlorobenzyl alcohol or 3-fluoro-4-chlorotoluene, depends heavily on the optimization of reaction parameters.

Influence of Temperature, Pressure, and Solvent Systems

Temperature control is critical to maximize yield and minimize the formation of byproducts. For instance, when synthesizing the compound from 3-fluoro-4-chlorobenzyl alcohol using thionyl chloride, maintaining the temperature between 0–25°C is recommended to prevent over-chlorination. For the chlorination of a toluene derivative, the reaction is often carried out at reflux temperature to ensure the starting material is in the vapor phase. youtube.comprepchem.com

The choice of solvent is also important. Inert solvents such as dichloromethane (B109758) or chloroform (B151607) are commonly used to facilitate the reaction while not participating in it. For certain reactions like the Finkelstein reaction (halogen exchange), dry acetone (B3395972) is used because it helps shift the equilibrium by precipitating the sodium salt byproduct. ncert.nic.in

Role of Catalysts and Reagents

The selection of reagents and catalysts is fundamental to the synthetic pathway.

From Benzyl Alcohol: A common method involves treating 3-fluoro-4-chlorobenzyl alcohol with a chlorinating agent. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are frequently used for this conversion.

From Toluene: The conversion of 3-fluoro-4-chlorotoluene to the benzyl chloride involves radical chlorination. This can be initiated using UV light or a chemical radical initiator like benzoyl peroxide or azo-bis-isobutyronitrile. youtube.comprepchem.com This method selectively chlorinates the methyl group rather than the aromatic ring. youtube.com In contrast, electrophilic chlorination of the ring would require a Lewis acid catalyst like iron(III) chloride (FeCl₃). ncert.nic.inmasterorganicchemistry.com

Table 1: Reagents and Conditions for Synthesis

| Precursor | Reagent(s) | Catalyst/Initiator | Temperature | Solvent |

|---|---|---|---|---|

| 3-Fluoro-4-chlorobenzyl alcohol | Thionyl chloride (SOCl₂) | None | 0–25°C | Anhydrous conditions |

| 3-Fluoro-4-chlorotoluene | Chlorine (Cl₂) | UV light | Reflux | None |

Isolation and Purification Techniques (e.g., distillation)

After the reaction is complete, the crude product must be isolated and purified. A typical workup involves washing the reaction mixture, for example with water, to remove unreacted reagents and water-soluble byproducts. prepchem.com The organic layer is then dried using an agent like magnesium sulfate. prepchem.com

The primary method for purifying this compound is fractional distillation under reduced pressure. youtube.com This technique separates the product from any remaining starting material and from byproducts based on differences in their boiling points. For example, in the synthesis of similar benzyl chlorides, fractions are collected within a specific temperature range (e.g., 200-230°C) to isolate the desired product. youtube.com Recrystallization can also be employed if the product is a solid at room temperature. prepchem.com The purity of the final product is often verified using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Stereochemical Considerations in Synthesis (if applicable)

Stereochemistry is not a factor in the synthesis of this compound. The target molecule does not possess a chiral center. The benzylic carbon atom is bonded to two hydrogen atoms, a 3-fluoro-4-chlorophenyl group, and a chlorine atom. Since there are two identical substituents (hydrogen atoms) on the benzylic carbon, it is achiral. Therefore, the synthesis does not produce stereoisomers, and no stereochemical control is necessary.

By-product Formation and Mitigation Strategies

The synthesis of this compound, primarily through the free-radical chlorination of 3-fluoro-4-chlorotoluene, is often accompanied by the formation of several by-products. The type and quantity of these impurities are highly dependent on the reaction conditions. Understanding the formation pathways of these by-products is crucial for developing effective mitigation strategies to ensure the high purity of the final product.

The principal by-products in this synthesis are formed through two main pathways: over-chlorination of the methyl group and electrophilic substitution on the aromatic ring.

Over-chlorination Products: The primary desired reaction is the substitution of one hydrogen atom on the methyl group of 3-fluoro-4-chlorotoluene. However, the reaction can proceed further, leading to the formation of dichlorinated and trichlorinated species.

3-Fluoro-4-chlorobenzal chloride: Formed when a second chlorine atom substitutes a hydrogen on the benzylic carbon.

3-Fluoro-4-chlorobenzotrichloride: Formed by the substitution of all three hydrogen atoms on the methyl group.

The formation of these over-chlorinated products is a common issue in free-radical chlorination of toluene derivatives. prepchem.com

Ring Chlorination Products: Although side-chain chlorination is favored under radical conditions (UV light or radical initiators), competing electrophilic substitution on the aromatic ring can occur, leading to isomeric by-products. The existing fluoro and chloro substituents direct incoming electrophiles, but trace amounts of Lewis acid catalysts (which can form from impurities or reaction with the vessel) can promote this side reaction. mdpi.com Potential ring-chlorinated by-products include various isomers of dichlorofluorotoluene.

Unreacted Starting Material: Incomplete conversion is another source of impurity, leaving residual 3-fluoro-4-chlorotoluene in the product mixture.

Mitigation Strategies: Several strategies can be employed to minimize the formation of these by-products and enhance the purity of this compound.

Control of Reaction Stoichiometry: Carefully controlling the molar ratio of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) to 3-fluoro-4-chlorotoluene is critical. Using a slight excess of the toluene derivative can help minimize over-chlorination, though this will necessitate the removal of unreacted starting material.

Reaction Conditions:

Temperature: Maintaining an optimal temperature is essential. While heat is required to initiate the reaction, excessive temperatures can increase the rate of over-chlorination and other side reactions. For chlorination using thionyl chloride on the corresponding benzyl alcohol, temperature control between 0–25°C is recommended to minimize side reactions.

Initiator: The use of a suitable radical initiator, such as azo-bis-isobutyronitrile (AIBN) or benzoyl peroxide, and its incremental addition can maintain a steady concentration of radicals, promoting mono-chlorination. prepchem.com UV irradiation, such as from a mercury immersion lamp, is also an effective method for initiating the radical reaction while minimizing ionic pathways that lead to ring substitution. prepchem.com

Catalyst Exclusion: It is crucial to avoid Lewis acid catalysts (e.g., FeCl₃, AlCl₃) which promote undesirable ring chlorination. mdpi.com The reaction vessel should be clean and made of a material that does not inadvertently catalyze this pathway.

Monitoring Reaction Progress: Techniques like Gas Chromatography (GC) can be used to monitor the progress of the reaction. The reaction can be stopped once the optimal conversion to the mono-chlorinated product is achieved, thereby preventing the excessive formation of di- and tri-chlorinated by-products.

Post-Reaction Purification: After the reaction is complete, purification is essential.

Fractional Distillation: Due to the differences in boiling points between this compound and its by-products (unreacted starting material, over-chlorinated products), fractional distillation under vacuum is a highly effective method for purification. prepchem.com

Recrystallization: Since this compound is a low-melting solid, recrystallization can also be used as a purification technique to separate it from liquid or more soluble impurities. prepchem.com

Washing: The crude product mixture can be washed with water and a mild base (like sodium bicarbonate solution) to remove any dissolved hydrogen chloride gas and acidic impurities before final purification. prepchem.com

By implementing these mitigation strategies, the formation of by-products can be significantly controlled, leading to a higher yield and purity of this compound.

Table of By-products and Mitigation Strategies

| By-product | Formation Pathway | Mitigation Strategy |

|---|---|---|

| 3-Fluoro-4-chlorotoluene | Unreacted starting material | Control stoichiometry; monitor reaction progress (GC); purify by fractional distillation. |

| 3-Fluoro-4-chlorobenzal chloride | Over-chlorination of methyl group | Limit molar ratio of chlorinating agent; control temperature; stop reaction at optimal conversion. |

| 3-Fluoro-4-chlorobenzotrichloride | Extensive over-chlorination | Limit molar ratio of chlorinating agent; control temperature; stop reaction at optimal conversion. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis (e.g., chemical shifts, coupling constants)

The proton NMR spectrum of 3-Fluoro-4-chlorobenzyl chloride is expected to show distinct signals for the benzylic protons and the three aromatic protons.

The benzylic protons (-CH₂Cl) are anticipated to appear as a singlet around δ 4.6 ppm . This chemical shift is influenced by the electronegativity of the adjacent chlorine atom. In comparison, the benzylic protons in 4-chlorobenzyl chloride and 3-fluorobenzyl chloride also appear in a similar region chemicalbook.comchemicalbook.com. A small doublet splitting may be observed due to four-bond coupling (⁴JHF) with the fluorine atom.

The aromatic region will display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by the electronic effects of the fluorine, chlorine, and benzyl (B1604629) chloride substituents. The proton at C2 (ortho to both fluorine and the CH₂Cl group) will be significantly influenced by both. The proton at C5 (ortho to the chlorine and meta to the fluorine) and the proton at C6 (meta to the chlorine and ortho to the CH₂Cl group) will also show characteristic shifts and couplings. The splitting patterns will be complex, showing couplings to adjacent protons (³JHH) and coupling to the fluorine atom (³JHF and ⁴JHF).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.35 - 7.50 | Doublet of doublets (dd) | ³JHH ≈ 8-9 Hz, ³JHF ≈ 5-7 Hz |

| H-5 | 7.25 - 7.40 | Doublet (d) | ³JHH ≈ 8-9 Hz |

| H-6 | 7.15 - 7.30 | Doublet of doublets (dd) | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 2-3 Hz |

| -CH₂Cl | ~4.6 | Singlet (or narrow doublet) | ⁴JHF ≈ 1-2 Hz |

¹³C NMR Analysis (e.g., chemical shifts, carbon coupling)

The ¹³C NMR spectrum provides information on each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents, and the fluorine atom will cause characteristic splitting of the carbon signals (C-F coupling).

The benzylic carbon (-CH₂Cl) is expected to resonate around δ 45-50 ppm .

The aromatic carbons will appear between δ 115-165 ppm . The carbon directly bonded to the fluorine atom (C-3) will show a large one-bond coupling constant (¹JCF) and will be shifted significantly downfield. The other aromatic carbons will exhibit smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF). For comparison, spectral data for isomers like 3-fluorobenzyl chloride and 3-chlorobenzyl chloride can be used as a reference chemicalbook.comchemicalbook.com.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-1 | ~138 | ³JCF ≈ 5-8 Hz |

| C-2 | ~128 | ²JCF ≈ 18-22 Hz |

| C-3 | ~160 | ¹JCF ≈ 245-255 Hz |

| C-4 | ~125 | ²JCF ≈ 18-22 Hz |

| C-5 | ~130 | ³JCF ≈ 5-8 Hz |

| C-6 | ~117 | ⁴JCF ≈ 1-3 Hz |

| -CH₂Cl | ~46 | ³JCF ≈ 3-5 Hz |

¹⁹F NMR Analysis

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for analyzing fluorine-containing compounds nih.gov. For this compound, the ¹⁹F NMR spectrum would consist of a single signal, as there is only one fluorine atom in the molecule.

The chemical shift of the fluorine atom is sensitive to its electronic environment. For fluorobenzenes, shifts are typically observed in a range of -100 to -140 ppm relative to CFCl₃ chemicalbook.com. The signal for the fluorine in this compound is expected to be a complex multiplet due to couplings to the ortho protons (H-2 and H-4, though C-4 is substituted) and meta protons (H-5 and H-3, though C-3 is where F is attached). Specifically, it would likely appear as a doublet of doublets of doublets, coupling with H-2, H-5, and potentially the benzylic protons.

Two-Dimensional NMR Techniques

To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal (H-2, H-5, H-6, and -CH₂-) to its corresponding carbon signal (C-2, C-5, C-6, and -CH₂Cl).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint of the functional groups present.

Vibrational Mode Assignments

The vibrational modes can be predicted by comparison with similar molecules, such as the isomer 1-(chloromethyl)-4-fluorobenzene . The key functional groups give rise to characteristic absorption bands.

C-H vibrations: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the -CH₂Cl group will appear just below 3000 cm⁻¹ jetir.org.

C-C vibrations: The aromatic ring C-C stretching vibrations typically occur in the 1400-1600 cm⁻¹ range .

C-Cl and C-F vibrations: The C-Cl stretching vibration is generally found in the 600-800 cm⁻¹ region, while the C-F stretching vibration gives a strong band, typically in the 1200-1300 cm⁻¹ region.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | Aromatic C-H Stretch |

| ~2960 | Asymmetric CH₂ Stretch |

| ~2870 | Symmetric CH₂ Stretch |

| ~1590, 1490 | Aromatic C=C Ring Stretch |

| ~1450 | CH₂ Scissoring |

| ~1250 | C-F Stretch |

| ~1150 | Aromatic C-H in-plane bend |

| ~820 | Aromatic C-H out-of-plane bend |

| ~750 | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound and for deducing its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely precise measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula. For this compound (C₇H₅Cl₂F), HRMS would confirm its exact mass, distinguishing it from any other compound with the same nominal mass but a different atomic composition. The calculated average molecular weight is approximately 179.02 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that first separates components of a mixture using gas chromatography and then identifies them using mass spectrometry. rsc.orgnih.gov For the analysis of this compound, the sample would be injected into the GC, where it would travel through a capillary column (e.g., an HP-1 or similar). nih.gov The time it takes for the compound to pass through the column, known as the retention time, is a characteristic property under specific analytical conditions. nih.gov Upon exiting the column, the molecule enters the mass spectrometer for ionization and detection, providing a mass spectrum for positive identification.

The mass spectrum of this compound is characterized by specific fragmentation pathways and distinctive isotopic patterns caused by the presence of chlorine.

Isotope Ratios: Chlorine naturally exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.info Since this compound contains two chlorine atoms, its molecular ion peak ([M]⁺) will exhibit a unique cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. youtube.com

Fragmentation: The most common fragmentation pathway for benzyl chlorides is the cleavage of the relatively weak benzylic C-Cl bond. docbrown.info This results in the loss of a chlorine radical and the formation of a stable 3-fluoro-4-chlorobenzyl cation. This primary fragment ion would be a prominent peak in the spectrum and would itself display the simpler 3:1 isotope pattern characteristic of a single chlorine atom.

Table 2: Major Ions in the Mass Spectrum of this compound

| Ion | Formula | Key Features |

| Molecular Ion [M]⁺ | [C₇H₅Cl₂F]⁺ | Shows M, M+2, M+4 peaks in a ~9:6:1 ratio due to two Cl atoms. |

| Primary Fragment | [C₇H₅ClF]⁺ | Formed by loss of the benzylic Cl. Shows M', M'+2 peaks in a ~3:1 ratio. |

X-ray Crystallography for Solid-State Structure Determination (e.g., for related benzyl chlorides)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound is not publicly documented, analysis of closely related compounds like 4-chlorobenzyl chloride provides significant structural insight. mdpi.com

The X-ray structure of 4-chlorobenzyl chloride reveals that the chlorobenzene (B131634) ring is perfectly planar. The benzylic chloromethyl group (CH₂Cl) is positioned nearly at a right angle to this plane. mdpi.com The bond lengths and angles are consistent with other determined benzyl halide structures. This orthogonal arrangement is a key structural feature that influences the compound's reactivity and intermolecular interactions in the solid state. mdpi.com

Table 3: Selected Crystallographic Data for 4-Chlorobenzyl Chloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| C(ring)-C(ring) Bond Lengths | ~1.37-1.39 Å |

| C(ring)-CH₂ Bond Length | ~1.50 Å |

| C(benzyl)-Cl Bond Length | ~1.79 Å |

| C-CH₂-Cl Bond Angle | ~111.1° |

| Data sourced from a study on 4-chlorobenzyl chloride. mdpi.com |

Other Advanced Analytical Techniques

Other specialized techniques can be employed to characterize the thermal properties and elemental composition of the compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. eltra.com This technique is used to evaluate the thermal stability of this compound. The analysis would reveal its decomposition temperature, providing information about its stability at elevated temperatures. eltra.com

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is an extremely sensitive technique capable of detecting metals and some non-metals at trace and ultra-trace levels. nih.govnih.gov It works by atomizing and ionizing the sample in a high-temperature plasma. nih.gov For a sample of this compound, ICP-MS could be used to perform highly accurate elemental analysis or to identify and quantify any trace metallic impurities. springernature.com

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): SEM is an imaging technique that provides high-magnification visuals of a material's surface morphology, such as its crystal shape and texture. ri.se When coupled with EDS, the system can also perform elemental analysis on the microscopic area being viewed. bmfwf.gv.atscience.gov For a solid sample of this compound, SEM could image the crystals, while EDS would confirm the presence and map the surface distribution of carbon, fluorine, and chlorine, verifying the compound's elemental makeup on a micro-scale. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been instrumental in predicting a wide array of properties for various organic molecules, including substituted benzyl (B1604629) halides. While specific, dedicated DFT studies on 3-Fluoro-4-chlorobenzyl chloride are not extensively documented in publicly accessible literature, the well-established methodologies allow for a robust theoretical characterization based on principles demonstrated in studies of analogous compounds. The following sections outline the expected outcomes and significance of such calculations for the title compound.

The initial step in a computational study is the geometry optimization of the molecule to find its most stable three-dimensional arrangement. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The primary conformational flexibility in this compound arises from the rotation of the chloromethyl group (-CH₂Cl) relative to the benzene (B151609) ring. DFT calculations would systematically explore this rotation to identify the most stable conformer. It is anticipated that the lowest energy conformation would be one where the C-Cl bond of the chloromethyl group is oriented to minimize steric hindrance with the ortho-substituent (the fluorine atom). The optimized geometrical parameters, such as the lengths of the C-F, C-Cl (aromatic and benzylic), and various C-C and C-H bonds, provide a detailed structural portrait of the molecule.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Substituted Benzyl Chloride Derivative (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | ~1.39 | C-C-C (ring) | ~120 |

| C-H (ring) | ~1.08 | C-C-H (ring) | ~120 |

| C-F | ~1.35 | C-C-F | ~119 |

| C-Cl (ring) | ~1.74 | C-C-Cl (ring) | ~121 |

| C-CH₂Cl | ~1.51 | C(ring)-C-H | ~109.5 |

| C-Cl (benzyl) | ~1.80 | H-C-Cl | ~109.5 |

| C-H (benzyl) | ~1.09 | ||

| Note: This table is illustrative and represents typical values for similar structures. Actual calculated values for this compound would require a specific DFT calculation. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the halogen substituents. The LUMO is likely to be centered on the benzylic carbon and the C-Cl bond of the chloromethyl group, indicating this site's susceptibility to nucleophilic attack. The fluorine and chlorine atoms on the ring, being electronegative, would lower the energy of the molecular orbitals compared to unsubstituted toluene (B28343).

Table 2: Illustrative Frontier Orbital Energies and Related Parameters

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

| Note: Specific energy values for this compound are not available without performing the actual DFT calculation. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to observed peaks.

Key vibrational modes for this molecule would include C-H stretching (aromatic and aliphatic), C-C stretching within the ring, C-F stretching, C-Cl stretching (aromatic and benzylic), and various bending modes. A comparison between the calculated and experimental spectra can confirm the molecular structure and provide confidence in the computational model.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the electronegative fluorine and chlorine atoms on the ring. A region of positive or near-neutral potential would be expected on the hydrogen atoms, and a key area of positive potential would be located on the benzylic carbon atom of the chloromethyl group, reinforcing the notion that this is the primary site for nucleophilic substitution reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. For this compound, NBO analysis would quantify the charge on each atom, revealing the electron-withdrawing effects of the halogen substituents. It would also analyze the key donor-acceptor interactions, such as the interaction between lone pairs on the halogen atoms and the antibonding orbitals of the aromatic ring, or the hyperconjugative interactions involving the σ*(C-Cl) orbital of the benzyl group, which contribute to its reactivity.

From the energies of the frontier orbitals, several global reactivity descriptors can be calculated. These quantities, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Calculating these descriptors for this compound would provide a quantitative basis for comparing its reactivity to other related compounds and for predicting its behavior in chemical reactions. A higher electrophilicity index, for instance, would confirm its character as a good electrophile, consistent with the reactivity of benzyl chlorides.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the electronic excited states of molecules. nih.govmdpi.com It allows for the calculation of properties such as UV-Vis absorption spectra, which are crucial for understanding how a molecule interacts with light. nih.govyoutube.com For a molecule like this compound, TD-DFT can predict the energies of its electronic transitions, providing insight into its photophysical behavior.

A hypothetical TD-DFT calculation for this compound would likely reveal π-π* transitions characteristic of the benzene ring, with the positions of the absorption maxima influenced by the electron-withdrawing effects of the fluoro and chloro substituents.

Table 1: Hypothetical TD-DFT Data for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 -> S1 | 275 | 0.05 | HOMO -> LUMO |

| S0 -> S2 | 240 | 0.12 | HOMO-1 -> LUMO |

| S0 -> S3 | 210 | 0.35 | HOMO -> LUMO+1 |

Note: This table is illustrative and not based on published experimental or computational data for this specific compound.

Molecular Dynamics (MD) Simulations (if applicable for interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.commdpi.com This technique is particularly useful for understanding how a molecule like this compound would behave in a solvent and how it might interact with larger biological molecules like proteins or DNA. mdpi.comnih.gov MD simulations can provide detailed information on solvation dynamics, conformational changes, and the stability of intermolecular interactions. nih.govdntb.gov.ua

Although no specific MD simulation studies have been published for this compound, the methodology is well-established for similar halogenated organic compounds. nih.govdntb.gov.ua A typical MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water) and calculating the forces between all atoms to simulate their motion over a period of nanoseconds or even microseconds. Polarizable force fields are often employed for ionic liquids and could be adapted for such simulations to provide a more accurate representation of the electronic response in a polar environment. researchgate.net These simulations can reveal how the solvent organizes around the molecule and can be used to calculate thermodynamic properties such as the free energy of solvation.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable for derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netbohrium.com For derivatives of this compound, QSAR models could be developed to predict their potential as, for example, enzyme inhibitors or their toxicity. researchgate.netbohrium.com

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. researchgate.net

For benzyl chloride derivatives, relevant descriptors might include hydrophobicity (logP), electronic parameters (Hammett constants), and quantum chemical descriptors like HOMO and LUMO energies. researchgate.netbohrium.com A QSAR study on the toxicity of benzyl alcohols, for instance, found that hydrophobicity and electronic effects were key determinants of their biological action. researchgate.netbohrium.com While a specific QSAR model for derivatives of this compound has not been reported, this approach holds significant promise for guiding the synthesis of new analogues with improved properties.

Molecular Docking Studies (e.g., for derivatives as enzyme inhibitors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asiapharmaceutics.infogoogle.com This method is extensively used in drug design to predict how a small molecule (ligand), such as a derivative of this compound, might bind to a protein target. nih.govasiapharmaceutics.infonih.gov

Derivatives of this compound are of interest as potential inhibitors of various enzymes. For example, the 3-chloro-4-fluorophenyl motif has been identified as an important structural feature for inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govnih.gov Molecular docking studies on such inhibitors have helped to elucidate their binding modes within the enzyme's active site. nih.govnih.gov Similarly, derivatives of this compound could be investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

A typical molecular docking workflow involves obtaining the three-dimensional structures of the ligand and the protein receptor. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes. asiapharmaceutics.infogoogle.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

Table 2: Example of Molecular Docking Results for a Hypothetical Derivative

| Protein Target | Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

| Tyrosinase | Derivative A | -8.5 | His259, His263, Val283 |

| EGFR | Derivative B | -9.2 | Met793, Leu718, Gly796 |

Note: This table is illustrative and based on the types of results obtained for similar compounds in the literature.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity. mdpi.comrasayanjournal.co.inrsc.org Density Functional Theory (DFT) is a common method for calculating these descriptors. mdpi.comrasayanjournal.co.in For this compound, these descriptors can help to understand its reactivity towards nucleophiles and electrophiles.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. rasayanjournal.co.in Other important descriptors include the chemical potential, hardness, softness, and electrophilicity index, which provide further insights into the molecule's reactivity. mdpi.comrasayanjournal.co.in The distribution of electrostatic potential on the molecular surface can also highlight regions susceptible to nucleophilic or electrophilic attack. rasayanjournal.co.in

Computational studies on similar compounds have shown that the presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This is a key factor in the utility of this compound as a building block in organic synthesis.

Table 3: Representative Quantum Chemical Descriptors

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.3 eV | Chemical stability and reactivity |

| Electrophilicity Index (ω) | 2.5 eV | Propensity to accept electrons |

| Dipole Moment | 2.1 D | Molecular polarity |

Note: These values are representative for a molecule of this type and are not based on published calculations for this compound.

Applications in Advanced Chemical Synthesis and Materials Science

Precursor in Pharmaceutical Synthesis

The structural motifs present in 3-Fluoro-4-chlorobenzyl chloride are frequently incorporated into biologically active molecules, rendering it a key starting material and intermediate in medicinal chemistry.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a crucial precursor in the synthesis of sophisticated Active Pharmaceutical Ingredients (APIs), most notably in the development of targeted cancer therapies. Its structure is integral to creating third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, which are designed to treat specific types of non-small cell lung cancer. These advanced APIs, such as osimertinib, are formulated to overcome resistance to earlier generations of drugs by targeting specific mutations like T790M. google.com The fluoro- and chloro-substituents of the benzyl (B1604629) chloride precursor play a significant role in the binding affinity and selectivity of the final drug molecule within the ATP-binding site of the mutant EGFR kinase domain. google.com

The synthesis of these complex APIs often involves multi-step processes where the 3-fluoro-4-chlorobenzyl moiety is introduced and subsequently modified. Research into the development of new EGFR inhibitors continues, with many synthetic routes relying on precursors with similar halogenation patterns to optimize potency and selectivity. ontosight.aigoogle.com

Table 1: this compound in the Synthesis of EGFR Inhibitors

| Target API Class | Therapeutic Area | Role of Precursor | Key Research Finding |

| Third-Generation EGFR Inhibitors | Oncology (Non-Small Cell Lung Cancer) | Provides the core fluoro-chloro-phenyl structural motif. | Essential for designing inhibitors that selectively target T790M resistance mutations, sparing wild-type EGFR to reduce toxicity. google.com |

| Fourth-Generation EGFR Inhibitors | Oncology (Drug-Resistant Cancers) | Serves as a foundational chemical building block for modification. | Structural modifications on this framework aim to overcome further resistance mutations like C797S. google.com |

Development of Specific Therapeutic Agents (e.g., bronchodilators, antibacterial agents)

The 3-fluoro-4-chloro-phenyl core is a key pharmacophore in the development of various therapeutic agents, including novel antibacterial compounds. Derivatives synthesized from precursors like 4-fluoro-3-chloro aniline (B41778) have been shown to possess significant antimicrobial properties. For example, research into fluoro benzothiazoles incorporated with thiadiazole moieties has been pursued to create new bioactive molecules for preventing and treating bacterial infections. Similarly, studies on fluorobenzoylthiosemicarbazides have identified derivatives with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that the specific halogenation pattern contributes to the compounds' mechanism of action, which may involve the inhibition of essential bacterial enzymes like d-alanyl-d-alanine (B1587853) ligase.

In the area of respiratory medicine, the closely related precursor 3-chloro-4-fluorobenzaldehyde (B1582058) is used in the synthesis of compounds intended for use in combination therapies with bronchodilators such as formoterol. A patent for phospholipid compounds designed for such uses describes the synthesis of a specific ((2-(((3-chloro-4-fluorobenzyl)(methyl)amino)-3-(octadecyloxy)propyl) hydrogen phosphate) from this aldehyde, highlighting the utility of this chemical scaffold in developing treatments for respiratory conditions.

Table 2: Therapeutic Agents Derived from 3-Fluoro-4-chloro-phenyl Precursors

| Therapeutic Class | Precursor Example | Research Focus |

| Antibacterial Agents | 4-Fluoro-3-chloro aniline | Synthesis of fluoro benzothiazolyl thiadiazoles for antimicrobial screening. |

| Antibacterial Agents | Fluorobenzoylhydrazide | Creation of fluorobenzoylthiosemicarbazides to combat drug-resistant bacteria. |

| Respiratory Agents | 3-Chloro-4-fluorobenzaldehyde | Synthesis of phospholipid compounds for potential use with bronchodilators. |

Intermediates for Psychoactive Drugs (e.g., benzodiazepines from 3-chloro-4-fluorobenzoyl chloride)

The related compound, 3-chloro-4-fluorobenzoyl chloride, is a recognized intermediate in the synthesis of pharmaceuticals, including certain psychoactive drugs. ontosight.ai Specifically, it has been identified as a precursor for the synthesis of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. ontosight.ai The synthesis involves reacting this benzoyl chloride derivative in multi-step pathways to form the characteristic diazepine (B8756704) ring structure.

Furthermore, a patent for substituted octahydropyrrolo[1,2-a]pyrazines as calcium channel blockers describes a preparation method that uses 3-chloro-4-fluorobenzoyl chloride. google.com The document explicitly lists benzodiazepines among the classes of compounds relevant to the patent's scope, reinforcing the role of this precursor in the synthesis of neurologically active agents. google.com The synthesis of various benzodiazepine (B76468) analogues often involves precursors with halogenated phenyl rings, as these substituents can influence the drug's binding to GABA-A receptors in the central nervous system.

Role in Agrochemical Development

In addition to its pharmaceutical applications, this compound and its derivatives are important intermediates in the agrochemical sector, contributing to the production of modern crop protection products.

Precursor for Herbicides, Pesticides, and Fungicides

The compound serves as a starting material for a range of agrochemicals. Its derivatives, such as 3-chloro-4-fluorobenzoyl chloride, are explicitly noted as important precursors for the manufacture of pesticides. The unique electronic properties conferred by the fluorine and chlorine atoms can enhance the efficacy and selectivity of the final product. For instance, N-(3-Chloro-4-fluorobenzyl)-2-fluoro-5-nitrobenzamide, synthesized from 3-chloro-4-fluorobenzylamine, is an example of an anthranilic acid derivative developed for its potential as an inhibitor of cGMP-phosphodiesterase, a mechanism relevant to pesticide action. google.com

Synthesis of Plant Growth Regulators

The 3-fluoro-4-chloro-phenyl structure is also found in synthetic plant growth regulators (PGRs). Plant growth regulators are substances used to modify plant growth, affecting processes like stem elongation, flowering, and fruit development. Some synthetic regulators, which can include certain herbicides, function by mimicking or interfering with natural plant hormones like auxins. These substances are crucial in modern agriculture for controlling plant habit and improving crop yields. While direct synthesis examples from this compound are specific to proprietary manufacturing processes, the presence of this chemical moiety in complex agrochemical products underscores its role as a key synthetic intermediate.

Specialty Chemical Manufacturing

As a reactive intermediate, this compound serves as a crucial precursor in the synthesis of a variety of specialty chemicals. The presence of the benzylic chloride group allows for facile nucleophilic substitution reactions, enabling the introduction of the 3-fluoro-4-chlorobenzyl moiety into different molecular frameworks.

Dyes and Pigments

While this compound is a versatile chemical intermediate, its direct and widespread application in the synthesis of dyes and pigments is not extensively documented in publicly available literature. However, its role as a building block in organic synthesis suggests potential applications in creating complex molecular architectures that could form the basis of novel colorants. The incorporation of fluorine and chlorine atoms can influence the photophysical properties of a molecule, such as its color, lightfastness, and solubility, which are critical parameters for dyes and pigments.

Fragrances and Polymers

The application of this compound in the fragrance industry is not a primary area of its use. In the realm of polymer science, however, its derivatives have shown potential. For instance, related fluorinated and chlorinated benzaldehydes, which can be synthesized from benzyl chlorides, are used to prepare isobutyl phenylcyanoacrylates. These compounds can then be copolymerized with monomers like styrene (B11656) to create polymers with specific properties. chemrxiv.org The inclusion of fluorine and chlorine atoms in the polymer structure can enhance thermal stability, chemical resistance, and modify the refractive index of the resulting material. Although direct polymerization of this compound is not a common application, its role as a precursor to functionalized monomers is an area of interest.

Derivatization Reagent in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a specific method, often to improve detectability and chromatographic separation. Benzyl chlorides are known to be effective derivatizing agents for compounds containing nucleophilic functional groups.

While specific studies on this compound as a derivatization reagent are not abundant, the principle has been demonstrated with similar compounds. For example, 4-fluorobenzyl chloride (4-FBCl) has been successfully used to derivatize and stabilize itself in human plasma for quantitative bioanalysis. nih.gov The volatile and reactive 4-FBCl was reacted with 4-dimethylaminopyridine (B28879) (DMAP) to form a stable quaternary amine salt, which could then be readily analyzed by high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS). nih.gov This approach significantly enhances the sensitivity of detection in electrospray mass spectrometry. nih.gov

Given its similar reactivity as a benzyl chloride, this compound can be expected to serve as a useful derivatization reagent for the analysis of various nucleophiles, such as amines, thiols, and phenols, in complex matrices.

Table 1: Illustrative Derivatization Reaction for Analytical Purposes

| Analyte (Example) | Derivatizing Agent | Reaction Product | Analytical Advantage |

| A nucleophilic compound (e.g., a primary amine) | This compound | N-(3-Fluoro-4-chlorobenzyl) derivative | Improved chromatographic properties and enhanced detection by mass spectrometry. |

Use in Materials Science

The incorporation of fluorine atoms into organic molecules can impart unique properties, such as increased thermal stability, chemical resistance, and altered electronic characteristics. As such, this compound is a valuable building block in materials science for the synthesis of functional materials.

While its direct application in conjugated polymers is not widely reported, it can be used to synthesize precursors for such materials. The presence of both fluorine and chlorine offers multiple sites for further functionalization, allowing for the fine-tuning of the electronic and physical properties of the resulting materials. This makes it a potentially useful component in the design of organic semiconductors, liquid crystals, and other advanced materials where precise control over molecular structure and properties is crucial.

Synthesis of Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts (QAS) are a class of compounds with a wide range of applications, including as surfactants, disinfectants, phase transfer catalysts, and in the synthesis of ionic liquids. mdpi.com The synthesis of QAS typically involves the reaction of a tertiary amine with an alkyl halide, a process known as the Menschutkin reaction. nih.gov

As a reactive benzyl halide, this compound is a suitable substrate for the synthesis of a variety of quaternary ammonium salts. google.comgoogleapis.com The reaction involves the nucleophilic attack of the tertiary amine on the benzylic carbon of this compound, leading to the displacement of the chloride ion and the formation of the quaternary ammonium salt.

Table 2: Representative Tertiary Amines for the Synthesis of Quaternary Ammonium Salts with this compound

| Tertiary Amine | Resulting Quaternary Ammonium Salt Cation |

| Trimethylamine | (3-Fluoro-4-chlorobenzyl)trimethylammonium |

| Triethylamine | (3-Fluoro-4-chlorobenzyl)triethylammonium |

| Pyridine | 1-(3-Fluoro-4-chlorobenzyl)pyridinium |

| N,N-Dimethylaniline | N-(3-Fluoro-4-chlorobenzyl)-N,N-dimethylanilinium |

The specific properties and applications of the resulting quaternary ammonium salt can be tailored by the choice of the tertiary amine.

Other Niche Applications

Beyond the aforementioned areas, this compound serves as an important intermediate in other niche applications within the chemical industry. Its utility as a building block extends to the synthesis of agrochemicals and as a precursor in the development of inhibitors for cancer treatment. The presence of the fluoro and chloro substituents can influence the biological activity and pharmacokinetic properties of the final products. The specific application as a gum inhibitor in fuel is not well-documented in available scientific literature.

Toxicological and Ecotoxicological Research Excluding Dosage/administration

Hazard Assessment and Risk Analysis